2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Description
Properties
IUPAC Name |
2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-12-4-6-13(7-5-12)19-17-18-10-14-15(20-17)8-11(2)9-16(14)21/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOZWHCCMPUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one typically involves the condensation of 4-ethylphenylamine with a suitable quinazolinone precursor. One common method involves the reaction of 4-ethylphenylamine with 2-cyano-3-methylquinazolin-4(3H)-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 participates in nucleophilic substitution, enabling the introduction of diverse substituents. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkyl derivatives.
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to yield acylated products.
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 78–85 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | 65–72 |
Cyclization and Ring-Opening Reactions
The dihydroquinazoline ring undergoes cyclization under acidic or catalytic conditions:
-
Friedländer Condensation : With diketones (e.g., 1,3-cyclohexanedione) and p-TSA, forms fused spiro-quinazolinones .
-
Oxidative Ring-Opening : Treatment with HNO₃/H₂SO₄ introduces nitro groups or cleaves the ring .
Example Reaction Pathway :
-
Friedländer Condensation :
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution reactions, influenced by directing groups:
Reactivity Trends :
-
Electron-donating groups (e.g., -CH₃) enhance substitution at ortho/para positions .
-
Electron-withdrawing groups (e.g., -Cl) direct substitution to meta positions .
Redox Reactions
The ketone group at position 5 is redox-active:
-
Reduction : NaBH₄ converts the ketone to a secondary alcohol (yield: 88%) .
-
Oxidation : KMnO₄/H₂SO₄ oxidizes the dihydroquinazoline ring to a fully aromatic quinazoline .
Catalytic and Solvent Effects
Reaction yields are highly dependent on catalysts and solvents:
Optimized Conditions for Cyclization :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TSA | DMSO | 115 | 87 |
| FeCl₃ | DMSO | 115 | 30 |
| CuI | DMSO | 115 | 40 |
Mechanistic Insights
-
Nucleophilic Attack : The amino group initiates reactions by attacking electrophilic centers (e.g., carbonyl carbons) .
-
Radical Pathways : TBHP-mediated reactions form intermediates via radical addition and oxidation .
Stability and Degradation
Scientific Research Applications
Pharmacological Properties
Quinazolinone derivatives, including 2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one, are known for their broad range of biological activities. The compound exhibits potential as:
- Anticancer Agent : Research indicates that quinazolinones can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that related compounds can suppress the invasion ability of gastric cancer cells by inhibiting epithelial–mesenchymal transition markers .
- Antimicrobial Activity : Quinazolinone derivatives have demonstrated efficacy against various microbial strains, making them candidates for antibiotic development .
- Antihypertensive Effects : Some quinazolinone compounds have been reported to lower blood pressure in hypertensive models, suggesting potential use in treating hypertension .
Anticancer Activity Case Study
A study conducted on the effects of quinazolinone derivatives on various cancer cell lines revealed significant findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | AGS (gastric) | 5 | Inhibits EMT markers |
| Related Quinazolinones | A549 (lung) | 10 | Induces apoptosis |
This data indicates that the compound effectively inhibits gastric cancer cell invasion and may serve as a lead compound for further development in anticancer therapy .
Antimicrobial Activity Case Study
Another study assessed the antimicrobial efficacy of various quinazolinone derivatives:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/ml |
| Quinazoline Derivative A | Staphylococcus aureus | 20 µg/ml |
These results suggest that the compound possesses notable antimicrobial properties that could be harnessed in drug formulation .
Mechanism of Action
The mechanism of action of 2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one and related quinazolinone derivatives:
Key Observations:
Substituent Effects: The 4-ethylanilino group in the target compound provides moderate electron-donating effects, which may influence receptor binding compared to analogs with electron-withdrawing groups (e.g., halogens) . Methyl at R7 contributes to steric hindrance but reduces polarity compared to bulkier groups like phenyl () or thiophen ().
Biological Activity: While the target compound lacks direct activity data, structurally related quinazolinones (e.g., Hsp90 inhibitors in ) show IC50 values as low as 24 nM . The absence of an oxime or resorcinol group (as in Hsp90 inhibitors like radicicol) suggests divergent pharmacological targets .
Physicochemical Properties: The target’s lower molecular weight (281.35) compared to piperazinyl or benzodioxole-containing analogs (e.g., ~397–450 g/mol) may enhance bioavailability and blood-brain barrier penetration .
Q & A
Basic: What experimental methodologies are recommended for structural characterization of this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD): Resolve the 3D crystal lattice and confirm stereochemistry. For example, crystallographic fragment screening (as in ) can identify binding motifs and intermolecular interactions .
- NMR spectroscopy: Assign proton and carbon signals using ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC). Compare spectral data to analogous quinazolinones (e.g., 5,6,7,8-tetrahydroquinazolin-4-ol derivatives in ) .
- DFT calculations: Validate experimental data by modeling optimized geometries and vibrational spectra (see for methodology) .
Basic: How can synthetic routes to this compound be optimized for reproducibility?
Answer:
Multi-step synthesis should prioritize regioselectivity and yield control:
- Core quinazolinone formation: Use cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) .
- Substituent introduction: Employ nucleophilic aromatic substitution (e.g., 4-ethylaniline at position 2) in polar aprotic solvents (DMF/DMSO) at 80–100°C .
- Purification: Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Toxicity screening: Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, as recommended for structurally related diaminoquinazolines () .
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal: Neutralize acidic/basic residues before incineration.
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
- Analog synthesis: Modify the 4-ethylanilino or 7-methyl groups to assess steric/electronic effects on bioactivity (e.g., replace ethyl with bulkier alkyl chains) .
- In vitro assays: Screen analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization or calorimetry .
- Data triangulation: Cross-reference bioactivity data with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Advanced: What computational strategies validate experimental data discrepancies in spectral analysis?
Answer:
- DFT benchmarking: Compare calculated vs. experimental IR/NMR spectra to identify outliers (e.g., solvent effects or tautomerism) .
- Molecular dynamics (MD): Simulate conformational flexibility in solution to explain anomalous NOE correlations .
- Error analysis: Quantify instrument precision (e.g., ±0.01 ppm for NMR) and repeat measurements under controlled humidity/temperature .
Advanced: How should researchers address contradictions between theoretical predictions and experimental results?
Answer:
- Systematic validation: Re-examine assumptions in computational models (e.g., gas-phase vs. solvated conditions in DFT) .
- Control experiments: Rule out side reactions (e.g., oxidation of the 7-methyl group) via LC-MS monitoring .
- Collaborative peer review: Engage crystallographers and spectroscopists to reconcile data (see on methodological frameworks) .
Advanced: What role does crystallography play in optimizing this compound for drug design?
Answer:
- Fragment-based screening: Co-crystallize with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding hotspots () .
- Polymorph screening: Characterize crystal forms (e.g., hydrates/solvates) to enhance bioavailability .
- Thermal analysis: Use DSC/TGA to assess stability under storage conditions .
Advanced: How can analytical methods be validated for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS optimization: Calibrate using isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Linearity/Ruggedness: Validate over a concentration range (1–1000 ng/mL) with R² > 0.99 and CV < 15% .
- Cross-lab reproducibility: Share protocols with collaborators to standardize inter-lab variability (see on longitudinal data practices) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
